molecular formula C23H19N3O4 B14942003 4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B14942003
M. Wt: 401.4 g/mol
InChI Key: OGIFWKMHCSQLGM-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazoloquinoline core, which is known for its diverse biological activities, and a benzodioxole moiety, which is often associated with pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. The reaction conditions often require the use of a palladium catalyst and a base such as cesium carbonate .

Industrial Production Methods

the principles of green chemistry, such as using ionic liquids as solvents and optimizing reaction conditions to minimize waste, can be applied to scale up the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the aromatic rings .

Scientific Research Applications

4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications:

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-phenyl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C23H19N3O4/c27-16-8-4-7-15-20(16)19(13-9-10-17-18(11-13)30-12-29-17)21-22(24-15)25-26(23(21)28)14-5-2-1-3-6-14/h1-3,5-6,9-11,19,24-25H,4,7-8,12H2

InChI Key

OGIFWKMHCSQLGM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC6=C(C=C5)OCO6)C(=O)C1

Origin of Product

United States

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